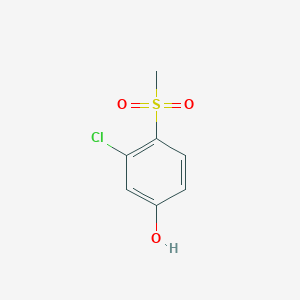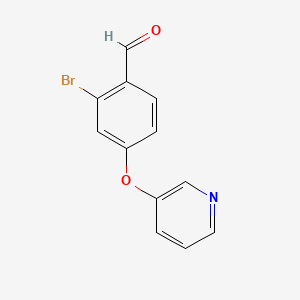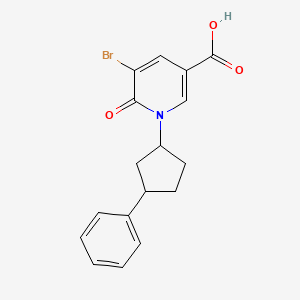
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₁₇H₁₆BrNO₃ and a molecular weight of 362.218 g/mol . This compound is characterized by a bromine atom at the 5th position, a keto group at the 6th position, and a 3-phenylcyclopentyl group attached to the nitrogen atom of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Cyclopentyl Group Addition: The 3-phenylcyclopentyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopentyl precursors and a Lewis acid catalyst.
Oxidation: The keto group at the 6th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with hydroxyl groups replacing the keto group.
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 2-Methylnicotinic acid
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
5-Bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the 3-phenylcyclopentyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C17H16BrNO3 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
5-bromo-6-oxo-1-(3-phenylcyclopentyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16BrNO3/c18-15-9-13(17(21)22)10-19(16(15)20)14-7-6-12(8-14)11-4-2-1-3-5-11/h1-5,9-10,12,14H,6-8H2,(H,21,22) |
Clave InChI |
YAZGZLRENKNDFK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1C2=CC=CC=C2)N3C=C(C=C(C3=O)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [1,3]thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13881387.png)

![5-Chloro-6-[2-(oxolan-2-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13881415.png)
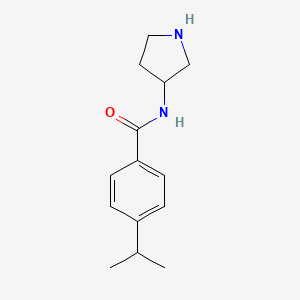
![5-(1,3-benzodioxol-5-yl)-3-(1-phenylethyl)-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B13881431.png)


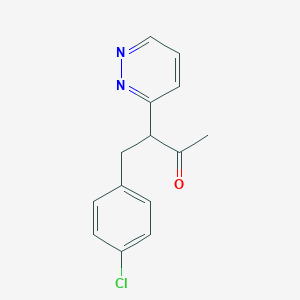
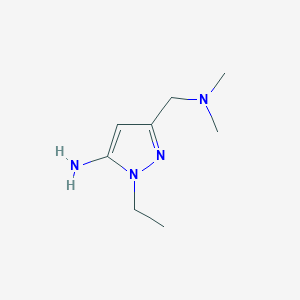
![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
